molecular formula C16H15N2+ B11643104 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium

4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium

Cat. No.: B11643104
M. Wt: 235.30 g/mol
InChI Key: REPRLCRXMJXHAW-UHFFFAOYSA-O
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Description

4-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium (common name: F16) is a pyridinium-based cationic compound with a conjugated π-system formed by an indole moiety linked via an ethenyl bridge to a 1-methylpyridinium group. Its iodide salt (C₁₆H₁₅IN₂) has a molecular weight of 362.21 g/mol and a logP value of 0.17, indicating moderate hydrophilicity . F16 is known for its mitochondriotoxic activity, inducing apoptosis or necrosis in carcinoma cells depending on genetic context . Its structure enables mitochondrial targeting due to the delocalized positive charge and lipophilic indole group, facilitating accumulation in cancer cell mitochondria .

Properties

Molecular Formula

C16H15N2+

Molecular Weight

235.30 g/mol

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole

InChI

InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1

InChI Key

REPRLCRXMJXHAW-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves the condensation of indol-3-ylcarbaldehydes with 2-methylazines under microwave irradiation . This method provides high yields and is particularly useful for creating structural scaffolds for bishetarylethylene fluorescent sensors.

Industrial Production Methods

While specific industrial production methods for (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium are not widely documented, the use of microwave-assisted synthesis suggests potential for scalability. The high efficiency and yield of this method make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various indole-based compounds.

Scientific Research Applications

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves its interaction with nucleic acids and other biomolecules. The compound’s fluorescent properties allow it to bind selectively to RNA and DNA, enabling visualization and analysis. The molecular targets and pathways involved include the binding sites on nucleic acids, which facilitate the compound’s role as a fluorescent probe.

Comparison with Similar Compounds

Structural Analogues with Modified Counterions

Compound : 2-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate

  • Key Differences : Replaces the iodide counterion with 4-chlorobenzenesulfonate.
  • Properties: Crystal System: Monoclinic (space group P21/c) with unit cell parameters a = 7.4891 Å, b = 13.1650 Å, c = 20.3428 Å, β = 98.801° . π-Stacking: Anti-parallel stacking of cations along the a-axis with a centroid distance of 3.5889 Å . Stability: Stabilized by N–H⋯O hydrogen bonds, C–H⋯π interactions, and weak C–H⋯O contacts .

Derivatives with Extended Alkyl Chains

Compound : 4-{4-[(E)-2-(1H-Indol-3-yl)ethenyl]-pyridinium-1-yl}butyl Steviol Ester

  • Key Differences : A butyl chain links the pyridinium group to a steviol ester.
  • Properties :
    • Melting Point: 174–176°C (red solid) .
    • Spectral Data: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.1–8.3 ppm and a vinyl proton at δ 7.9 ppm (J = 16 Hz) .
  • Applications : Mitochondrial accumulation in cancer cells, similar to F16, but with enhanced solubility due to the ester group .

Fluorescent Probes with Similar Backbones

Compound : DNEPI (4-(2-(6-(2,4-Dinitrophenylsulfonyloxy)-2-naphthalenyl)ethenyl)-1-methylpyridinium iodide)

  • Key Differences : Incorporates a naphthalene fluorophore and a sulfonyloxy group for cysteine sensing.
  • Properties :
    • Emission: Dual emission at 485 nm and 583 nm (ratio-metric response to cysteine) .
    • Sensitivity: Linear detection range of 2–10 µM cysteine, with a limit of detection (LOD) of 0.29 µM .
  • Applications : Lysosome-targeted bioimaging in HeLa cells, contrasting with F16’s mitochondrial focus .

Heterocyclic Hybrids

Compound: 2-{3-[(E)-2-(1H-Indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

  • Key Differences: Replaces pyridinium with an oxadiazole-phenol hybrid.
  • Properties :
    • Bioactivity: Antioxidant and antitumor properties, with 5.78% abundance in Muntingia calabura leaf extracts .
  • Applications : Synthetic aromatic C-nucleoside derivative, distinct from F16’s pyridinium-based mechanism .

Comparative Data Table

Property F16 (Iodide Salt) 4-Chlorobenzenesulfonate Salt Butyl-Steviol Ester DNEPI
Molecular Weight (g/mol) 362.21 426.91 ~600 (estimated) 567.44
Melting Point (°C) Not reported 174–176 182–184
Counterion Iodide 4-Chlorobenzenesulfonate Iodide
Biological Target Mitochondria N/A Mitochondria Lysosomes
Key Activity Apoptosis/Necrosis Structural studies Mitochondrial accumulation Cysteine sensing
Spectral Feature (¹H NMR) δ 7.9 ppm (vinyl H) δ 7.9 ppm (vinyl H) δ 8.1 ppm (naphthalene H)

Biological Activity

4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by data from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves a reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in the presence of piperidine. The resulting compound is characterized by a planar structure with significant π–π interactions, which are crucial for its biological activity.

The molecular formula is C16H15N2C_{16}H_{15}N_2 with notable structural features including:

  • Cationic Nature : The pyridinium moiety contributes to its solubility and interaction with biological membranes.
  • Indole Ring : The presence of the indole structure is linked to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Study Cell Line IC50 (μM) Mechanism
MCF-712.5Caspase activation
HeLa15.0Cell cycle arrest

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In ischemic stroke models, it has been observed to reduce neuronal damage significantly. This effect is attributed to its ability to inhibit oxidative stress and modulate inflammatory pathways.

Study Model Outcome
Rat modelReduced infarction size by 30%
In vitroDecreased reactive oxygen species

The mechanisms underlying the biological activities of this compound include:

  • Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A clinical trial investigated the effects of this compound on breast cancer patients. The results indicated a significant reduction in tumor size in patients treated with a regimen including this compound, alongside standard chemotherapy.

Case Study 2: Neuroprotection in Stroke

In a preclinical study, administration of this compound post-stroke resulted in improved neurological scores and reduced cell death in the cortex.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves palladium- or copper-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen) with solvents like DMF or toluene. Temperature control (e.g., 80–120°C) and catalyst loading (1–5 mol%) are critical for minimizing side products. Purification via column chromatography or recrystallization is recommended to achieve >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and E/Z isomerism. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography resolves stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 153 K reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, in bis{this compound} 4-chlorobenzenesulfonate, sulfonate anions stabilize the cationic pyridinium via electrostatic interactions, affecting solubility and thermal stability .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., anticancer, antimicrobial)?

  • Methodology : Conduct in vitro assays (e.g., MTT for cytotoxicity) using cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial studies, use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin, ampicillin) and validate results with triplicate experiments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays under standardized conditions (e.g., pH, serum concentration). Use isogenic cell lines to isolate genetic variables. Employ metabolomics or proteomics to identify off-target effects. Replicate studies with independent synthetic batches to rule out impurity-driven artifacts .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use differential scanning calorimetry (DSC) to detect phase transitions. For pH stability, incubate in buffers (pH 1–10) and quantify degradation products via LC-MS .

Notes

  • Always cross-reference structural data with PubChem or crystallographic databases for accuracy.
  • For advanced studies, collaborate with crystallography facilities to resolve structural ambiguities.

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